molecular formula C16H26O6 B096608 Dicyclohexyl tartrate CAS No. 15785-59-8

Dicyclohexyl tartrate

Cat. No.: B096608
CAS No.: 15785-59-8
M. Wt: 314.37 g/mol
InChI Key: UXHUJQMSTNOTRT-UHFFFAOYSA-N
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Description

Dicyclohexyl tartrate is an organic compound derived from tartaric acid, a naturally occurring alpha-hydroxy dicarboxylic acid. It is known for its chiral properties, making it valuable in stereochemistry and enantioselective synthesis. The compound is often used in various chromatographic separation methods due to its ability to interact with other chiral entities .

Scientific Research Applications

Dicyclohexyl tartrate has a wide range of applications in scientific research:

Safety and Hazards

Dicyclohexyl tartrate can be harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl tartrate can be synthesized through the esterification of tartaric acid with cyclohexanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent racemization and ensure the retention of the chiral centers .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dicyclohexyl tartrate involves its interaction with chiral molecules. The compound can form diastereomeric complexes with other chiral entities, facilitating their separation or transformation. This interaction is primarily driven by hydrogen bonding and van der Waals forces, which stabilize the complex and allow for selective reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

dicyclohexyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c17-13(15(19)21-11-7-3-1-4-8-11)14(18)16(20)22-12-9-5-2-6-10-12/h11-14,17-18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUJQMSTNOTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(C(C(=O)OC2CCCCC2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935825
Record name Dicyclohexyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-59-8
Record name Dicyclohexyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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